Cas no 2040-83-7 (2,4-Dichloro-6-Iodophenol)
2,4-Dichloro-6-Iodophenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2,4-dichloro-6-iodo-
- 2,4-Dichloro-6-iodophenol
- AB92899
- 2,4-Dichloro-6-iodo-phenol
- DB-192016
- UMDKVOOEGYNMEB-UHFFFAOYSA-N
- SCHEMBL422660
- MFCD00086134
- AKOS024332735
- CS-0157714
- D83447
- DTXSID80404249
- CAA04083
- BS-16517
- 2040-83-7
- 2,4-Dichloro-6-Iodophenol
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- MDL: MFCD00086134
- Inchi: 1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
- InChI Key: UMDKVOOEGYNMEB-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1O)Cl)Cl
Computed Properties
- Exact Mass: 287.86019
- Monoisotopic Mass: 287.86057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2,4-Dichloro-6-Iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D435083-10mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435083-50mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D435083-100mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-200mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 200mg |
194.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-1g |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 1g |
630.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-5g |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 5g |
2207.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY354-50mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 50mg |
89.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23185-5g |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 5g |
¥1028.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23185-250mg |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 250mg |
¥109.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23185-25g |
2,4-Dichloro-6-Iodophenol |
2040-83-7 | 97% | 25g |
¥5139.0 | 2024-07-18 |
2,4-Dichloro-6-Iodophenol Suppliers
2,4-Dichloro-6-Iodophenol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2,4-Dichloro-6-Iodophenol
Research Brief on 2,4-Dichloro-6-Iodophenol (CAS: 2040-83-7): Recent Advances and Applications in Chemical Biology and Medicine
2,4-Dichloro-6-Iodophenol (CAS: 2040-83-7) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique chemical structure, characterized by the presence of chlorine and iodine substituents, makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Recent studies have explored the antimicrobial and antifungal properties of 2,4-Dichloro-6-Iodophenol. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy against multi-drug-resistant bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways. These findings suggest potential applications in developing novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.
In the field of oncology, preliminary research has indicated that 2,4-Dichloro-6-Iodophenol may exhibit selective cytotoxicity against certain cancer cell lines. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported that derivatives of this compound showed promising activity against breast cancer cells (MCF-7) with minimal effects on normal cells. The researchers proposed that the iodine moiety plays a critical role in this selective activity, possibly through interaction with cellular redox systems.
The compound's role as a building block in pharmaceutical synthesis has also been highlighted in recent literature. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it valuable for constructing complex molecules. A 2023 review in *Advanced Synthesis & Catalysis* emphasized its utility in synthesizing bioactive molecules, including potential drug candidates for neurological disorders.
Environmental and toxicological studies have provided important safety data on 2,4-Dichloro-6-Iodophenol. While the compound shows promise in various applications, researchers have noted the need for careful handling due to its potential bioaccumulation and moderate toxicity to aquatic organisms. Recent advancements in green chemistry approaches aim to address these concerns by developing more sustainable synthesis methods.
Looking forward, the unique properties of 2,4-Dichloro-6-Iodophenol position it as a compound of significant interest for multidisciplinary research. Current investigations are exploring its potential in drug delivery systems, where its halogenated structure may facilitate targeted delivery. Additionally, computational chemistry approaches are being employed to design novel derivatives with enhanced pharmacological profiles while minimizing environmental impact.
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